2,4,6,8-Tetrabromo-dibenzofuran

CAS No.: 617707-91-2

Cat. No.: VC17286278

Molecular Formula: C12H4Br4O

Molecular Weight: 483.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-91-2 |

|---|---|

| Molecular Formula | C12H4Br4O |

| Molecular Weight | 483.77 g/mol |

| IUPAC Name | 2,4,6,8-tetrabromodibenzofuran |

| Standard InChI | InChI=1S/C12H4Br4O/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H |

| Standard InChI Key | HPDRJVPURYBYRT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1C3=C(O2)C(=CC(=C3)Br)Br)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Stereochemistry

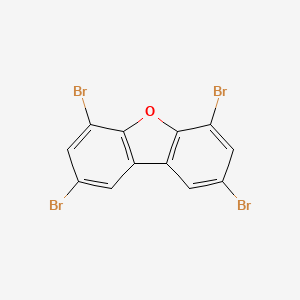

TeBDF has the molecular formula and a molecular weight of 483.776 g/mol . Its IUPAC Standard InChIKey (HPDRJVPURYBYRT-UHFFFAOYSA-N) confirms a planar aromatic structure with bromine atoms occupying symmetrical positions on the dibenzofuran skeleton . The substitution pattern creates a highly halogenated system that influences its physicochemical behavior, including increased hydrophobicity and resistance to thermal degradation compared to non-brominated analogs.

Analytical Detection and Chromatographic Behavior

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

TeBDF’s detection relies heavily on GC-MS methodologies optimized for halogenated aromatics. The following table summarizes critical chromatographic conditions derived from peer-reviewed studies:

| Column Type | Active Phase | Retention Index (RI) | Carrier Gas | Temperature Program | Reference |

|---|---|---|---|---|---|

| Capillary | RTX-5 | 2725 | Helium | 1°C/min from 170°C to 320°C |

These parameters enable baseline separation of TeBDF from co-eluting congeners in environmental matrices. The temperature ramp rate of 1°C/min ensures optimal resolution while preventing thermal decomposition of the analyte .

Challenges in Isomer Differentiation

Distinguishing TeBDF from structural isomers (e.g., 1,4,7,8-tetrabromo-dibenzofuran) requires high-resolution mass spectrometry or orthogonal chromatographic methods. The symmetrical substitution pattern of TeBDF may confer unique fragmentation pathways in electron ionization spectra, though detailed spectral libraries remain underdeveloped compared to chlorinated dioxins .

Metabolic Pathways and Toxicokinetics

Phase I Metabolism in Mammalian Systems

Hydroxylation represents the primary metabolic pathway for PBDFs. In C57BL/6J mice, 2,3,7,8-substituted dibenzofurans undergo hepatic oxidation to monohydroxylated metabolites, though this pathway accounts for <10% of total elimination for highly brominated species . TeBDF’s symmetrical structure may hinder cytochrome P450-mediated oxidation due to steric hindrance at potential reaction sites, suggesting slower metabolic clearance compared to asymmetrical isomers.

Elimination Kinetics

While elimination half-life data specific to TeBDF are lacking, studies on structurally similar compounds provide insight. 2,3,7,8-Tetrabromodibenzofuran exhibits a hepatic elimination half-life of 8.8 days in mice, comparable to TCDD (8.7 days) . This persistence underscores the potential for chronic exposure effects despite lower initial uptake efficiencies compared to chlorinated analogs.

Regulatory Status and Research Gaps

Critical Knowledge Deficits

-

Toxicological Profiles: No in vivo studies address TeBDF’s endocrine disruption potential or immunotoxicity.

-

Environmental Monitoring Data: Spatial-temporal distribution patterns in air, water, and biota remain uncharacterized.

-

Thermodynamic Properties: Experimental determinations of vapor pressure, aqueous solubility, and Henry’s Law constants are needed to improve fate modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume